molecular formula C11H18ClN B1286093 4-(tert-Butyl)benzylamine Hydrochloride CAS No. 59528-30-2

4-(tert-Butyl)benzylamine Hydrochloride

Cat. No.: B1286093
CAS No.: 59528-30-2
M. Wt: 199.72 g/mol
InChI Key: MARHPSYFKRETIW-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzylamine Hydrochloride is an organic compound with the chemical formula C11H18ClN. It is a hydrochloride salt of 4-(tert-Butyl)benzylamine, characterized by its crystalline solid form and good solubility in water, methanol, and ethanol. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(tert-Butyl)benzylamine Hydrochloride typically involves the reaction of 4-(tert-Butyl)benzylamine with hydrochloric acid. The process begins by dissolving 4-(tert-Butyl)benzylamine in an appropriate alcohol solvent, such as methanol or ethanol. Gradually, dilute hydrochloric acid is added to the solution while maintaining a controlled temperature and continuous stirring. The product crystallizes out of the solution and is collected by filtration .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)benzylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(tert-Butyl)benzylamine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-tert-Butylbenzylamine
  • 4-tert-Butylbenzyl Alcohol
  • 4-tert-Butylbenzyl Chloride
  • 4-tert-Butylbenzyl Nitrile

Comparison: 4-(tert-Butyl)benzylamine Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterpart, 4-tert-Butylbenzylamine. This makes it more suitable for certain synthetic applications and easier to handle in laboratory and industrial settings .

Biological Activity

4-(tert-Butyl)benzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities, particularly focusing on its antifungal properties and interactions with various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylbenzylamine with hydrochloric acid to form the hydrochloride salt. The compound can also be derived from various precursors through reductive amination techniques, which have been documented in several studies .

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to 4-(tert-butyl)benzylamine. In particular, compounds featuring the 4-tert-butyl group have shown promising activity against various fungal strains, including Candida spp. and Aspergillus spp. The mechanism of action appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity Summary

CompoundTarget FungiIC50 (µM)Mechanism
4-(tert-Butyl)benzylamineCandida albicans7.5Ergosterol biosynthesis inhibition
4-(tert-Butyl)benzylamineAspergillus niger10.0Ergosterol biosynthesis inhibition

Cytotoxicity

The cytotoxic effects of this compound have been evaluated across several cancer cell lines. In vitro studies indicate varying degrees of cytotoxicity, with IC50 values suggesting significant activity against certain leukemia and breast cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HL-6017
HUVEC50
MCF10A>50

These results indicate that while the compound exhibits some cytotoxicity, its effectiveness varies significantly among different cell types .

The antifungal activity of this compound is primarily attributed to its interference with ergosterol biosynthesis pathways. Specifically, it inhibits enzymes such as sterol C14-reductase and sterol C8-isomerase, which are crucial for the production of ergosterol in fungi. This inhibition leads to increased membrane permeability and ultimately cell death .

Case Studies

A notable case study involved the evaluation of various derivatives of 4-(tert-butyl)benzylamine in a model system using Galleria mellonella as an in vivo model for fungal infections. The study demonstrated that compounds with longer alkyl chains attached to the amine group exhibited enhanced antifungal activity compared to their shorter counterparts .

Properties

IUPAC Name

(4-tert-butylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHPSYFKRETIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586253
Record name 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59528-30-2
Record name 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-tert-butylphenyl)methanamine hydrochloride
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